molecular formula C8H8N4 B12345683 (Z)-8aH-phthalazin-1-ylidenehydrazine

(Z)-8aH-phthalazin-1-ylidenehydrazine

Cat. No.: B12345683
M. Wt: 160.18 g/mol
InChI Key: WPBPIIQLGGMJCS-FLIBITNWSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

1-Hydrazinylphthalazine can be synthesized through several methods. One common synthetic route involves the reaction of phthalic anhydride with hydrazine hydrate under reflux conditions to form phthalazine-1,4-dione. This intermediate is then reacted with hydrazine hydrate to yield 1-hydrazinylphthalazine .

Industrial Production Methods

In industrial settings, the production of 1-hydrazinylphthalazine typically involves large-scale batch reactions. The process begins with the synthesis of phthalazine-1,4-dione, followed by its reaction with hydrazine hydrate. The reaction conditions are carefully controlled to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

1-Hydrazinylphthalazine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

1-Hydrazinylphthalazine has numerous applications in scientific research:

    Chemistry: It is used as a precursor in the synthesis of various heterocyclic compounds.

    Biology: The compound is studied for its effects on cellular processes and signaling pathways.

    Medicine: It is used in the development of antihypertensive drugs and has been investigated for its potential in treating other cardiovascular diseases.

    Industry: 1-Hydrazinylphthalazine is used in the production of dyes and pigments

Mechanism of Action

1-Hydrazinylphthalazine exerts its effects by causing the dilation of blood vessels. The molecular mechanism involves the inhibition of inositol trisphosphate-induced calcium release from the sarcoplasmic reticulum in arterial smooth muscle cells. This leads to the relaxation of vascular smooth muscle, resulting in decreased peripheral resistance and lowered blood pressure .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-Hydrazinylphthalazine is unique due to its specific mechanism of action and its widespread use as an antihypertensive agent. Its ability to inhibit inositol trisphosphate-induced calcium release sets it apart from other vasodilators .

Properties

Molecular Formula

C8H8N4

Molecular Weight

160.18 g/mol

IUPAC Name

(Z)-8aH-phthalazin-1-ylidenehydrazine

InChI

InChI=1S/C8H8N4/c9-11-8-7-4-2-1-3-6(7)5-10-12-8/h1-5,7H,9H2/b11-8-

InChI Key

WPBPIIQLGGMJCS-FLIBITNWSA-N

Isomeric SMILES

C1=CC\2C(=CN=N/C2=N\N)C=C1

Canonical SMILES

C1=CC2C(=CN=NC2=NN)C=C1

Origin of Product

United States

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